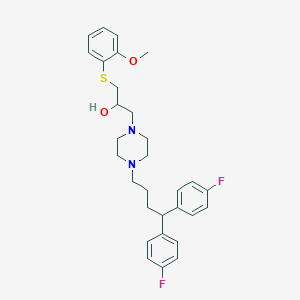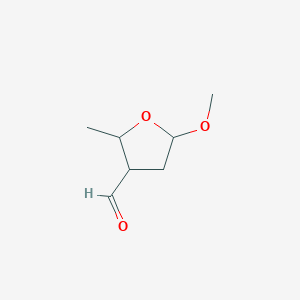
5-Methoxy-2-methyloxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyloxolane-3-carbaldehyde (MOC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOC is a versatile building block that can be used in the synthesis of a wide range of organic compounds.
Mechanism Of Action
The mechanism of action of 5-Methoxy-2-methyloxolane-3-carbaldehyde is not fully understood, but it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it a useful building block in the synthesis of various organic compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 5-Methoxy-2-methyloxolane-3-carbaldehyde. However, studies have shown that it is non-toxic and does not have any significant adverse effects on human health.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-Methoxy-2-methyloxolane-3-carbaldehyde is its versatility as a building block in the synthesis of various organic compounds. It is also relatively easy to synthesize in large quantities, making it a cost-effective option for lab experiments. However, the limited information available on its biochemical and physiological effects makes it difficult to assess its potential applications in certain fields.
Future Directions
There are several potential future directions for research on 5-Methoxy-2-methyloxolane-3-carbaldehyde. One area of interest is its potential applications in the field of drug discovery. 5-Methoxy-2-methyloxolane-3-carbaldehyde could be used as a starting material for the synthesis of novel pharmaceuticals with improved efficacy and reduced side effects. Another area of interest is its potential applications in the field of asymmetric synthesis. 5-Methoxy-2-methyloxolane-3-carbaldehyde could be used as a chiral building block to synthesize a wide range of chiral compounds with important applications in various fields. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-Methoxy-2-methyloxolane-3-carbaldehyde and its potential applications in various fields.
In conclusion, 5-Methoxy-2-methyloxolane-3-carbaldehyde is a versatile building block that has potential applications in various fields. Its synthesis method is reliable and efficient, and it has been used in the synthesis of various organic compounds. Further research is needed to better understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Synthesis Methods
5-Methoxy-2-methyloxolane-3-carbaldehyde can be synthesized through a three-step process involving the reaction of 5-methoxy-2-methyl-3-hydroxytetrahydrofuran with sodium chlorite, followed by oxidation with sodium periodate and finally, aldehyde formation with sodium borohydride. This method has been found to be a reliable and efficient way to produce 5-Methoxy-2-methyloxolane-3-carbaldehyde in large quantities.
Scientific Research Applications
5-Methoxy-2-methyloxolane-3-carbaldehyde has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. 5-Methoxy-2-methyloxolane-3-carbaldehyde has also been used as a starting material for the synthesis of chiral compounds, which have important applications in the field of asymmetric synthesis.
properties
CAS RN |
126810-41-1 |
|---|---|
Product Name |
5-Methoxy-2-methyloxolane-3-carbaldehyde |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-methoxy-2-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)3-7(9-2)10-5/h4-7H,3H2,1-2H3 |
InChI Key |
HWTOMCWXNNJTIY-UHFFFAOYSA-N |
SMILES |
CC1C(CC(O1)OC)C=O |
Canonical SMILES |
CC1C(CC(O1)OC)C=O |
synonyms |
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



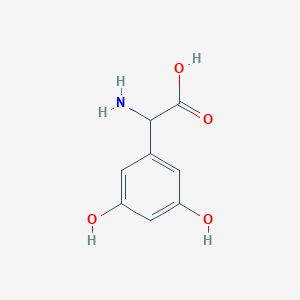
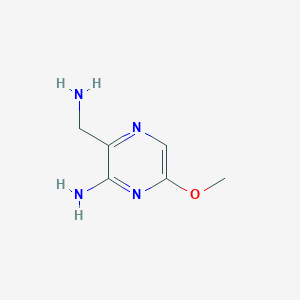
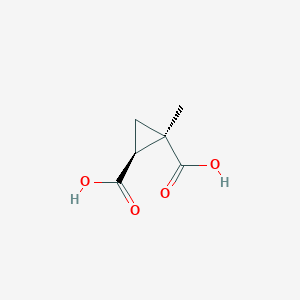
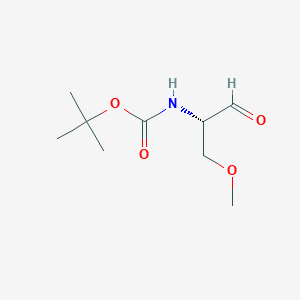
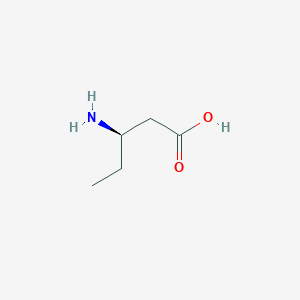
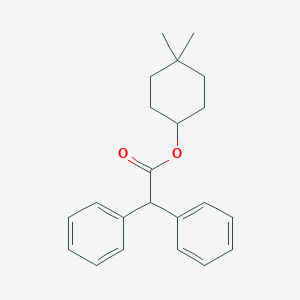
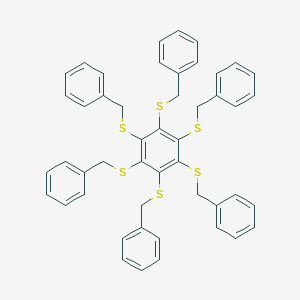

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
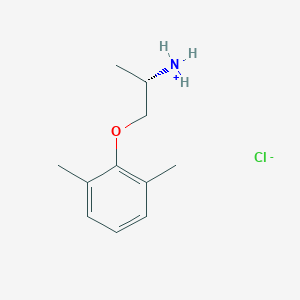
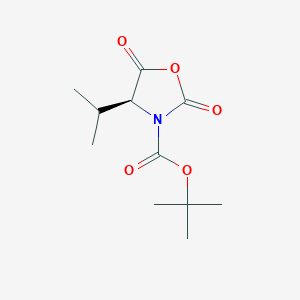
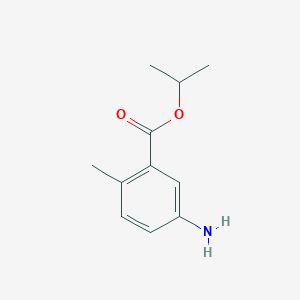
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)
